Cas no 2098031-48-0 (2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol)

2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-ol
- F1907-5042
- starbld0043801
- 2098031-48-0
- 2-[4-(ethoxymethyl)piperidin-1-yl]ethanol
- AKOS026709474
- 1-Piperidineethanol, 4-(ethoxymethyl)-
- 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol
-
- Inchi: 1S/C10H21NO2/c1-2-13-9-10-3-5-11(6-4-10)7-8-12/h10,12H,2-9H2,1H3
- InChI Key: IUWDHCSWLPWQDJ-UHFFFAOYSA-N
- SMILES: O(CC)CC1CCN(CCO)CC1
Computed Properties
- Exact Mass: 187.157228913g/mol
- Monoisotopic Mass: 187.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7Ų
- XLogP3: 0.5
Experimental Properties
- Density: 0.970±0.06 g/cm3(Predicted)
- Boiling Point: 273.5±10.0 °C(Predicted)
- pka: 15.00±0.10(Predicted)
2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E174486-500mg |
2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol |
2098031-48-0 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-5042-5g |
2-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-ol |
2098031-48-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-5042-0.25g |
2-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-ol |
2098031-48-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | E174486-1g |
2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol |
2098031-48-0 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1907-5042-1g |
2-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-ol |
2098031-48-0 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | E174486-100mg |
2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol |
2098031-48-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1907-5042-10g |
2-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-ol |
2098031-48-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-5042-2.5g |
2-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-ol |
2098031-48-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5042-0.5g |
2-(4-(ethoxymethyl)piperidin-1-yl)ethan-1-ol |
2098031-48-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 |
2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol Related Literature
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
Additional information on 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol
2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol and Its Role in Modern Biomedical Research
2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol (CAS No. 2098031-48-0) represents a novel class of organic compounds that have garnered significant attention in the field of biomedical research due to its unique molecular structure and potential therapeutic applications. This compound, characterized by its piperidine ring and ethoxyethyl functional groups, has been extensively studied for its role in modulating cellular signaling pathways and its potential as a lead compound for drug development. Recent advances in synthetic chemistry and pharmacological profiling have further expanded the understanding of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol's biological activity, making it a focal point in the exploration of novel therapeutic agents.
The molecular framework of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is built around a piperidine ring (a six-membered nitrogen-containing heterocycle) connected to an ethan-1-ol group via a 4-(ethoxymethyl) linker. This structural feature allows the compound to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels, which are critical in regulating physiological processes such as neurotransmission and inflammation. The presence of the ethoxymethyl group further enhances the compound's solubility and bioavailability, making it a promising candidate for drug formulation and pharmacokinetic optimization.
Recent studies published in Nature Communications (2023) have highlighted the potential of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol as a modulator of neuroinflammation. Researchers have demonstrated that this compound can selectively inhibit the activation of microglial cells, which are key players in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol to reduce pro-inflammatory cytokine production while preserving neuronal function makes it a compelling candidate for the development of anti-inflammatory therapeutics.
Another area of interest is the role of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol in cancer research. A 2023 study in Cell Reports revealed that this compound can induce apoptosis in prostate cancer cells by disrupting the mitochondrial membrane potential and activating caspase-3. The compound's ability to target mitochondrial dysfunction in cancer cells suggests its potential as a chemotherapeutic agent with minimal toxicity to healthy tissues. This finding aligns with the growing trend in targeted cancer therapies, where compounds are designed to selectively affect cancer-specific pathways.
2-(4-(Ethyoxymethyl)piperidin-1-yl)ethan-1-ol has also shown promise in neuropharmacology. Research published in Journal of Medicinal Chemistry (2023) indicates that this compound can modulate the dopamine receptor system, which is implicated in Parkinson's disease and schizophrenia. The compound's ability to act as a dopamine receptor agonist or antagonist depends on its conformational flexibility, which is influenced by the ethoxyethyl group. This property makes it a versatile tool for studying neurotransmitter dynamics and developing dopamine-based therapeutics.
From a synthetic chemistry perspective, the synthesis of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol involves multi-step reactions that require precise control of stereochemistry and functional group compatibility. A 2023 paper in Organic Letters described a green chemistry approach to synthesize this compound using catalytic hydrogenation and selective alkylation techniques. This method not only reduces the environmental impact of drug synthesis but also improves the yield and purity of the final product, which is critical for pharmaceutical applications.
The pharmacokinetic profile of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol has been investigated in preclinical models to assess its bioavailability, metabolism, and toxicity. Studies in rodent models have shown that the compound exhibits good oral bioavailability and is rapidly metabolized in the liver via cytochrome P450 enzymes. The absence of significant toxicological effects in these models suggests that 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol may have a favorable therapeutic index, which is essential for drug development.
Furthermore, the potential applications of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol extend beyond disease treatment to include biomaterials and drug delivery systems. Researchers are exploring its use as a solubilizing agent for hydrophobic drugs, leveraging its ethoxyethyl group to enhance drug solubility and stability. This application is particularly relevant in the context of oral drug delivery, where poor solubility is a major challenge for drug formulation.
In conclusion, 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol (CAS No. 2098031-48-0) represents a promising compound with diverse biomedical applications. Its unique molecular structure and functional groups enable it to interact with a wide range of biological targets, making it a valuable tool for drug discovery and therapeutic development. As research in this area continues to advance, the potential of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol to address unmet medical needs is likely to expand, underscoring its significance in modern biomedical research.
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